Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate

Description

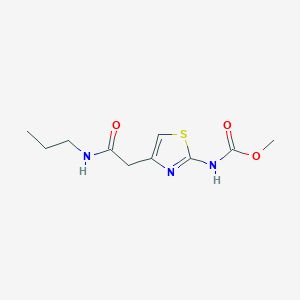

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring core substituted with a carbamate group (methyl carbamate) at the 2-position and a 2-oxo-2-(propylamino)ethyl side chain at the 4-position. The thiazole moiety is a five-membered heterocycle containing sulfur and nitrogen, which is often associated with bioactivity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

methyl N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3S/c1-3-4-11-8(14)5-7-6-17-9(12-7)13-10(15)16-2/h6H,3-5H2,1-2H3,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFKZDDHKCTCHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with carbamate groups under controlled conditions. The process often requires the use of specific catalysts and solvents to facilitate the reaction. For instance, one common method involves the reaction of 2-aminothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring structure.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols; reactions often require the presence of a base and are conducted at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new thiazole derivatives with modified functional groups.

Scientific Research Applications

Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate is utilized in various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and reduced side effects.

Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data: No direct studies on the target compound’s bioactivity or pharmacokinetics are available in the provided evidence. Inferences are drawn from structural parallels.

- Stability : Carbamates generally exhibit moderate hydrolytic stability, suggesting the target compound may require formulation optimization for environmental or metabolic durability.

- Potential Applications: Based on thiazole-carbamate synergies, the compound could be explored as an antifungal agent or acetylcholinesterase inhibitor, though experimental validation is needed.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)carbamate, and how do reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including thiazole ring formation, carbamate coupling, and propylamine conjugation. Key parameters include:

- Temperature : Elevated temperatures (70–100°C) improve reaction kinetics but may increase side products.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Supercritical CO₂ improves selectivity in carbamate formation by reducing solvent polarity .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and increases yield by 15–20% .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for verification?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, carbamate carbonyl at ~155 ppm) .

- Mass Spectrometry (HR-ESI) : Validates molecular weight (e.g., m/z 348.38 for C₁₅H₁₆N₄O₄S) with <2 ppm error .

- X-ray Crystallography : Resolves spatial arrangement of the thiazole ring and carbamate group .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing thiazole derivatives with MICs of 2–16 µg/mL .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values. Similar carbamates show IC₅₀ = 10–50 µM .

- Enzyme Inhibition : Test against acetylcholinesterase or kinases via spectrophotometric assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace the propylamino group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability. Analogues with fluorinated aryl groups show 3–5× higher antimicrobial activity .

- Thiazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to stabilize π-stacking interactions with enzyme targets .

- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with cytotoxicity .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to acetylcholinesterase (PDB: 4EY7) or EGFR kinase (PDB: 1M17). Thiazole rings show hydrogen bonding with catalytic residues (e.g., Asp 831 in EGFR) .

- Kinetic Analysis : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots. Carbamates often exhibit non-competitive inhibition .

- Fluorescence Polarization : Track real-time binding to DNA G-quadruplex structures if anticancer activity is observed .

Q. How should researchers address contradictory data in biological activity reports for this compound?

- Methodological Answer :

- Dose-Response Validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .

- Cell Line Specificity : Test divergent results on additional cell lines (e.g., primary vs. immortalized cells) to rule out context-dependent activity .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .

Q. What strategies improve the solubility and formulation of this compound for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release, improving bioavailability by 40–60% .

- Prodrug Design : Introduce phosphate esters at the carbamate group for pH-sensitive activation in target tissues .

Q. Which advanced analytical methods are critical for assessing purity and stability?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/water + 0.1% TFA) to detect impurities <0.1% .

- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution during storage (4°C vs. RT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.